molecular formula C11H14N2 B3325639 6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane CAS No. 2169087-71-0

6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane

Cat. No. B3325639
CAS RN: 2169087-71-0
M. Wt: 174.24 g/mol
InChI Key: TWCDLKJDFPQWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane, also known as PHT or PHNO, is a novel and potent dopamine D2 receptor agonist. It has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders.

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated various synthesis methods and structural analyses of compounds related to 6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane. For instance, the synthesis of azabicyclo[3.2.0]heptan-7-ones from pyrrole was explored, highlighting the potential of these compounds in chemical research and development (Gilchrist, Lemos, & Ottaway, 1997). Another study focused on the structural characteristics of a 3-azabicyclo[3.2.0]heptane derivative, providing insights into its molecular geometry and crystal packing (Hijji, Benjamin, Benjamin, Butcher, & Jasinski, 2009).

Chemical Transformations

Chemical transformations involving azabicyclo[3.2.0]heptane derivatives have been studied, revealing methods for synthesizing various pyridine derivatives. This includes a proposed mechanism for the generation of pyridines through heating azabicyclo[3.2.0]hept-2-en-4-ones in toluene (Hemming et al., 2011).

Pharmaceutical Research

In pharmaceutical research, derivatives of 7-azabicyclo[2.2.1]heptane have been identified as potential ligands for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors. This highlights the role of azabicyclo[3.2.0]heptane derivatives in the development of novel imaging agents (Gao et al., 2007).

Multicomponent Cascade Reactions

A novel multicomponent cascade reaction led to the formation of a strained 3-azabicyclo[3.2.0]heptane derivative. The study demonstrated that the formation of this bicyclic product is highly diastereoselective and predominantly affords one diastereoisomer. The synthesized azabicycloheptanes are essential pharmacophores, indicating their potential application in drug discovery and medicinal chemistry (Kriis et al., 2010).

Receptor Selective Agonists

Research into 3,6-diazabicyclo[3.2.0]heptanes has shown their potential as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists. These studies focus on the binding affinity and agonist activity of these compounds, providing a basis for developing new treatments targeting specific receptor subtypes (Ji et al., 2007).

properties

IUPAC Name

6-pyridin-4-yl-3-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-12-4-2-8(1)10-5-9-6-13-7-11(9)10/h1-4,9-11,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCDLKJDFPQWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C1C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane
Reactant of Route 2
6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane
Reactant of Route 3
6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane
Reactant of Route 4
6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane
Reactant of Route 5
6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane
Reactant of Route 6
6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane

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